molecular formula C6H17ClNO3P B8256169 Diethyl (2-aminoethyl)phosphonate hydrochloride

Diethyl (2-aminoethyl)phosphonate hydrochloride

Cat. No.: B8256169
M. Wt: 217.63 g/mol
InChI Key: KMPHGKKWADLZQN-UHFFFAOYSA-N
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Description

Diethyl (2-aminoethyl)phosphonate hydrochloride is an organic compound with the molecular formula C6H17ClNO3P and a molecular weight of 217.63 g/mol . It is commonly used in various chemical and biological applications due to its unique properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (2-aminoethyl)phosphonate hydrochloride can be synthesized through the reaction of diethyl phosphite with 2-aminoethanol, followed by the addition of hydrochloric acid to form the hydrochloride salt[2][2]. The reaction typically occurs under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent product quality[2][2].

Chemical Reactions Analysis

Types of Reactions

Diethyl (2-aminoethyl)phosphonate hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can yield phosphine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted phosphonates[][3].

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield[3][3].

Major Products Formed

The major products formed from these reactions include phosphonic acid derivatives, phosphine derivatives, and various substituted phosphonates, depending on the specific reaction conditions and reagents used[3][3].

Mechanism of Action

The mechanism of action of diethyl (2-aminoethyl)phosphonate hydrochloride involves its interaction with various molecular targets, including enzymes and receptors. The compound can act as an inhibitor of certain enzymes by binding to their active sites and blocking substrate access . This inhibition can affect various biochemical pathways, leading to changes in cellular processes and functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its combination of an aminoethyl group and a phosphonate moiety, which imparts distinct chemical and biological properties. This combination allows it to participate in a wide range of reactions and applications, making it a versatile compound in both research and industrial settings .

Properties

IUPAC Name

2-diethoxyphosphorylethanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H16NO3P.ClH/c1-3-9-11(8,6-5-7)10-4-2;/h3-7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMPHGKKWADLZQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CCN)OCC.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H17ClNO3P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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